N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
Description
N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yl)Benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazole ring, a fluorophenyl group, and a benzamide moiety. Its molecular formula is C19H14FN5O, and it has a molecular weight of 347.35 g/mol .
Properties
Molecular Formula |
C23H21FN4O |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H21FN4O/c1-14(2)16-4-6-17(7-5-16)23(29)25-20-13-22-21(12-15(20)3)26-28(27-22)19-10-8-18(24)9-11-19/h4-14H,1-3H3,(H,25,29) |
InChI Key |
HONODPORWWNZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yl)Benzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is then introduced via electrophilic substitution reactions, followed by the attachment of the benzamide moiety through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yl)Benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzotriazole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yl)Benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yl)Benzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the benzamide moiety contributes to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]Nicotinamide
- N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
Uniqueness
Compared to similar compounds, N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yl)Benzamide stands out due to its unique combination of structural features. The presence of the benzotriazole ring, fluorophenyl group, and benzamide moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
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